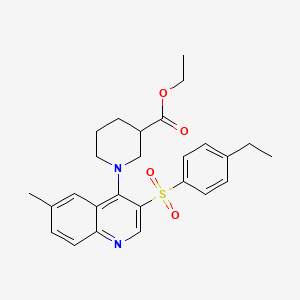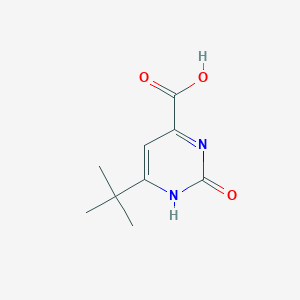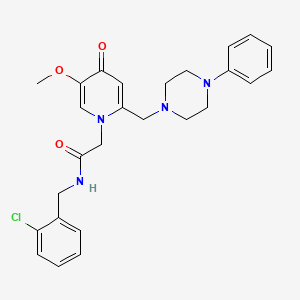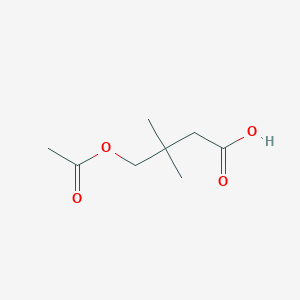
3-(2-Bromoethoxy)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoethoxy)oxolane is an organic compound with the molecular formula C6H11BrO2 and a molecular weight of 195.05 . It is primarily used in scientific research and development .
Molecular Structure Analysis
The molecular structure of 3-(2-Bromoethoxy)oxolane consists of a six-membered ring with an oxygen atom, a bromoethoxy group attached to one of the carbon atoms .Physical And Chemical Properties Analysis
3-(2-Bromoethoxy)oxolane is a colorless liquid with a mild odor . Its density is 1.42 g/cm3, and it is soluble in most organic solvents . This compound is stable at room temperature and in the presence of air and light .Applications De Recherche Scientifique
Organic Synthesis and Material Science
"3-(2-Bromoethoxy)oxolane" and its derivatives play a crucial role in organic synthesis, offering pathways to create novel compounds with potential applications in various domains, including pharmaceuticals and materials science. For example, Fischer, Baier, and Mecking (2013) demonstrated the use of bromo-derivatives in the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles exhibit bright fluorescence emission with high quantum yields, which can be tuned to longer wavelengths, opening new possibilities for applications in bioimaging and optoelectronics (Fischer, Baier, & Mecking, 2013).
Advanced Materials and Nanotechnology
The development of advanced materials and nanotechnology is another significant application area. Harvey, Merriman, and Quintana (2016) explored the conversion of 2,3-Butanediol into high octane gasoline, solvents, and fuel additives through a process involving dioxolanes. This research underscores the potential of using renewable resources to produce sustainable and environmentally friendly alternatives to traditional fossil fuels and chemical solvents (Harvey, Merriman, & Quintana, 2016).
Green Chemistry and Sustainable Processes
In the realm of green chemistry, "3-(2-Bromoethoxy)oxolane" derivatives have facilitated the development of more sustainable and environmentally friendly chemical processes. Khosravi and Kazemi (2012) demonstrated a green, mild, and efficient bromination of aromatic compounds using water as a solvent, showcasing the move towards more sustainable chemical synthesis methods that minimize the use of toxic solvents and reduce environmental impact (Khosravi & Kazemi, 2012).
Orientations Futures
The future directions in research on this compound include the development of new copolymers, the exploration of novel applications, and the optimization of polymerization conditions.
Relevant Papers One relevant paper discusses the synthesis of tricyclic compounds, including [1,3]oxazolo[3,2-d][1,4]benzoxazepine, [1,3]oxazino[3,2-d][1,4]benzoxazepine, and pyrimido[1,2-d][1,4]benzoxazepine . Another paper discusses the use of a bromide-based nonflammable electrolyte for safe and long-life sodium metal batteries .
Propriétés
IUPAC Name |
3-(2-bromoethoxy)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-2-4-9-6-1-3-8-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZLZBOTLVAFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethoxy)oxolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873471.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2873477.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2873478.png)


methanone](/img/structure/B2873481.png)


![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2873484.png)
![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B2873485.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2873492.png)